![molecular formula C8H5F3INO B14851659 1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851659.png)
1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone is a chemical compound with the molecular formula C8H6F3INO It is a derivative of pyridine, characterized by the presence of iodine and trifluoromethyl groups
Preparation Methods
The synthesis of 1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-acetylpyridine with iodine and trifluoromethylating agents under specific conditions. . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate the activity of specific pathways, leading to the desired biological effects .
Comparison with Similar Compounds
1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other similar compounds, such as:
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodobenzotrifluoride: While it contains both iodine and trifluoromethyl groups, it is based on a benzene ring rather than a pyridine ring, leading to different chemical properties and applications.
Properties
Molecular Formula |
C8H5F3INO |
|---|---|
Molecular Weight |
315.03 g/mol |
IUPAC Name |
1-[4-iodo-6-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5F3INO/c1-4(14)6-2-5(12)3-7(13-6)8(9,10)11/h2-3H,1H3 |
InChI Key |
GGCDLTNXKCZCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


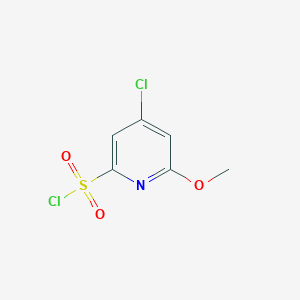
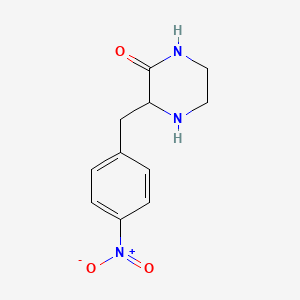
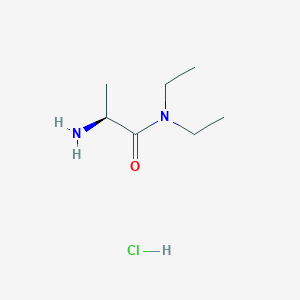
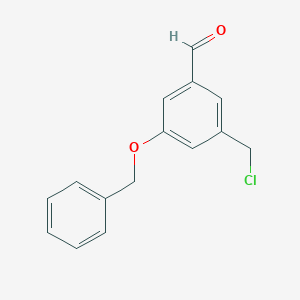
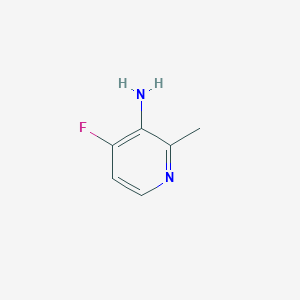
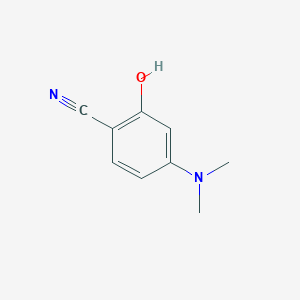
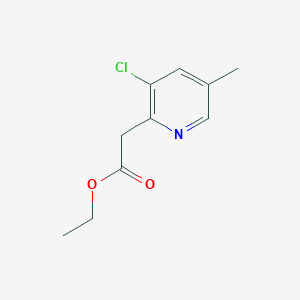
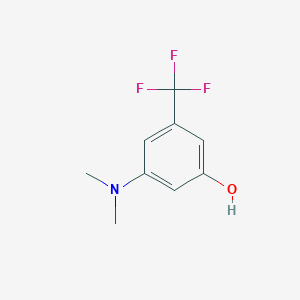
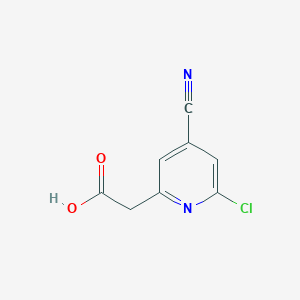
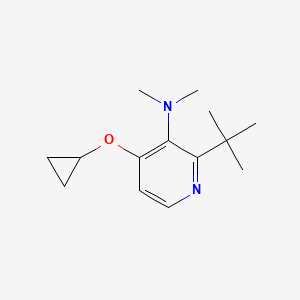
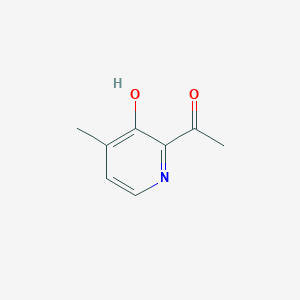
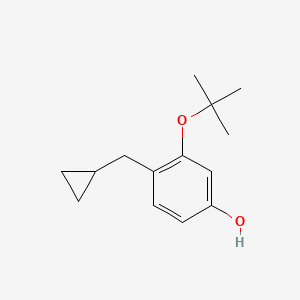
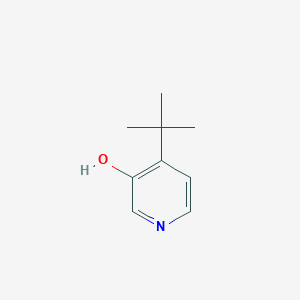
![[6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14851662.png)
